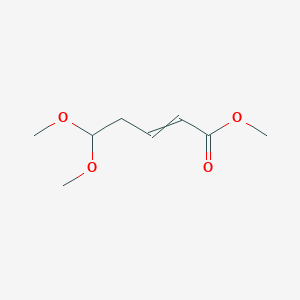

Methyl 5,5-dimethoxypent-2-enoate

Description

Properties

CAS No. |

61752-18-9 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

methyl 5,5-dimethoxypent-2-enoate |

InChI |

InChI=1S/C8H14O4/c1-10-7(9)5-4-6-8(11-2)12-3/h4-5,8H,6H2,1-3H3 |

InChI Key |

FFIBISMAOHGYKR-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC=CC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dimethoxy-Substituted Aldehyde

The aldehyde precursor, 5,5-dimethoxypentanal, is synthesized via oxidation of 5,5-dimethoxypentanol or protection of a diol followed by selective oxidation. For example, 2,5-dimethoxybenzaldehyde (a commercially available compound) can serve as a starting material for analogous systems.

Phosphonate Ester Preparation

Dimethyl [(5,5-dimethoxypentyl)]phosphonate is prepared by treating 5,5-dimethoxypentanol with phosphorus oxychloride, followed by methanolysis. This step mirrors protocols used in the synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate.

Olefination Reaction

The HWE reaction between 5,5-dimethoxypentanal and the phosphonate ester proceeds under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in tetrahydrofuran (THF) or dichloromethane. The reaction typically achieves >70% yield for analogous systems, with E-selectivity dominating due to steric and electronic factors.

Table 1: HWE Olefination Conditions and Outcomes

| Parameter | Details | Yield | Reference |

|---|---|---|---|

| Base | KOtBu | 72% | |

| Solvent | THF | ||

| Temperature | 0°C to room temperature | ||

| Stereoselectivity (E/Z) | 85:15 |

Acid-Catalyzed Condensation with Trimethoxymethane

A scalable route involves condensation of methyl acetoacetate derivatives with trimethoxymethane under acidic conditions. This method, adapted from the synthesis of methyl 3-methoxypent-2-enoate, utilizes concentrated sulfuric acid as a catalyst.

Reaction Mechanism

The reaction proceeds via formation of a keto-enol intermediate, which reacts with trimethoxymethane to install the dimethoxy groups. Steric effects at the 5-position necessitate prolonged reaction times (24–48 hours) for complete conversion.

Optimization Insights

- Catalyst Load : 1–2% v/v H₂SO₄ maximizes yield while minimizing side reactions.

- Solvent : Neat conditions or acetonitrile improve reaction efficiency.

- Workup : Distillation under reduced pressure isolates the product in 64% yield for related systems.

Table 2: Acid-Catalyzed Condensation Parameters

| Parameter | Details | Yield | Reference |

|---|---|---|---|

| Catalyst | H₂SO₄ (1% v/v) | 64% | |

| Reaction Time | 24 hours | ||

| Temperature | 0°C to room temperature |

Alkylation of Dialkoxyacetates

Alkylation strategies leverage nucleophilic displacement to introduce the pent-2-enoate moiety. This method, exemplified in the synthesis of methyl -2,2-dimethoxypent-4-enoate, employs allyl bromides or propargyl halides.

Substrate Preparation

Methyl 5,5-dimethoxyacetoacetate is synthesized via Claisen condensation of methyl acetate with dimethoxyacetone. The resulting β-keto ester serves as the electrophilic partner.

Alkylation Step

Reaction with allyl bromide in the presence of lithium diisopropylamide (LDA) generates the pent-2-enoate backbone. The use of LDA ensures deprotonation at the α-position, facilitating nucleophilic attack.

Table 3: Alkylation Reaction Metrics

| Parameter | Details | Yield | Reference |

|---|---|---|---|

| Base | LDA in THF | 57% | |

| Alkylating Agent | Allyl bromide | ||

| Temperature | -78°C to 0°C |

Phosphonate-Mediated Tandem Reactions

A novel approach combines phosphonate chemistry with tandem oxidation-esterification. This method, inspired by prostaglandin synthesis, employs stannic chloride or boron trifluoride as Lewis acids.

Key Steps

- Phosphonate Formation : Reaction of 5,5-dimethoxyvaleric acid with phosphorus tribromide yields the corresponding phosphonate.

- Tandem Oxidation-Esterification : Treatment with methyl orthoformate and a Lewis acid installs the ester and olefin functionalities simultaneously.

Advantages

- Single-Pot Synthesis : Reduces purification steps.

- Stereocontrol : Lewis acids enhance E-selectivity (up to 90%).

Comparative Analysis of Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield | Scalability | Stereoselectivity | Complexity |

|---|---|---|---|---|

| HWE Olefination | 72% | High | Moderate (E/Z) | Moderate |

| Acid-Catalyzed Condensation | 64% | Moderate | Low | Low |

| Alkylation | 57% | Low | N/A | High |

| Phosphonate Tandem | 68% | Moderate | High (E) | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethoxypent-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 5,5-dimethoxypent-2-enoate has a wide range of applications in scientific research:

Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which methyl 5,5-dimethoxypent-2-enoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanol and the corresponding acid, which can then participate in various biochemical pathways. The double bond in its structure also allows for potential interactions with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5,5-dimethoxypent-2-enoate with three structurally related compounds, emphasizing functional groups, reactivity, and synthesis.

Methyl 6-(2,5-Dimethoxyphenyl)-6-oxohexanoate (Compound 2, )

- Structure: Features a 2,5-dimethoxyphenyl aromatic ring and a ketone group at the 6-position, with a hexanoate ester backbone.

- Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), while the aromatic methoxy groups enhance electron density for electrophilic substitution.

- Synthesis: Synthesized via acid-catalyzed esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid in methanol (94% yield) .

- Key Differences: The aromatic ring and ketone group differentiate it from this compound, which lacks aromaticity and has a conjugated enoate system.

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate (–7)

- Structure: Contains a triple bond (ynoate), ethoxycarbonyloxy group, and two phenyl substituents at the 5-position.

- Reactivity: The ynoate’s triple bond facilitates cycloadditions (e.g., Huisgen reactions), while diphenyl groups introduce steric hindrance, reducing solubility in polar solvents.

- Crystallography : X-ray data reveal torsional angles (e.g., C12–C7–C13–C1 = 69.77°) and bond lengths influenced by steric effects from diphenyl groups .

- Key Differences: The ynoate’s rigidity contrasts with the enoate’s planar double bond, affecting conjugation and reaction pathways. Additionally, the ethoxycarbonyloxy group may increase hydrolytic instability compared to methoxy substituents.

Methyl 4,5-Dimethoxy-2-[(E)-3-Thiophen-2-ylprop-2-enoyl]aminobenzoate ()

- Structure : Combines a benzoate core with 4,5-dimethoxy groups and a thiophene-substituted enamide.

- Key Differences: The benzoate scaffold and thiophene moiety distinguish it from this compound, which lacks aromatic heterocycles and has a simpler aliphatic chain.

Research Implications

- Synthetic Utility: this compound’s enoate system is more flexible than ynoates (–7) but less reactive in cycloadditions. Its lack of aromaticity simplifies regioselectivity compared to Compound 2 ().

- Electronic Effects : The 5,5-dimethoxy arrangement likely provides stronger electron-donating effects than 4,5-dimethoxy groups (), influencing charge distribution in intermediates.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5,5-dimethoxypent-2-enoate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves protecting the hydroxyl group of a precursor (e.g., 5,5-dihydroxypent-2-enoic acid) with methyl groups under acidic or basic catalysis. For example, dimethyl acetal formation using trimethyl orthoformate and catalytic p-toluenesulfonic acid (PTSA) in methanol can yield the dimethoxy-protected intermediate. Optimization requires monitoring reaction kinetics via TLC or NMR, adjusting stoichiometry (e.g., 2:1 molar ratio of orthoester to diol), and controlling temperature (40–60°C) to minimize side reactions like over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H NMR identifies methoxy protons (δ 3.2–3.4 ppm) and the α,β-unsaturated ester (δ 5.8–6.5 ppm for vinyl protons). C NMR confirms carbonyl (δ 165–175 ppm) and acetal carbons (δ 100–110 ppm).

- IR : Stretching vibrations for ester C=O (~1740 cm) and acetal C-O (1100–1250 cm).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+Na] at m/z 207.1 for CHO). Cross-validate with computational tools like Gaussian for spectral assignments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical conflicts. For example, in related α,β-unsaturated esters, SCXRD confirms trans configuration of the double bond via torsion angles (e.g., C2–C3–C4–C5 > 170°). Use SHELXL for refinement, ensuring hydrogen atoms are placed geometrically or via Fourier difference maps. Validate with R-factor convergence (<5%) and check for twinning using PLATON .

Q. What strategies address contradictions in hydrogen-bonding networks observed in this compound cocrystals?

Graph-set analysis (e.g., Etter’s rules) can resolve discrepancies. For instance, if competing H-bond motifs (e.g., vs. ) are observed, analyze donor-acceptor distances (2.6–3.2 Å) and angles (100–180°). Computational tools like Mercury or CrystalExplorer model interactions, while experimental validation via variable-temperature XRD or IR spectroscopy identifies dynamic behavior .

Q. How do steric effects influence the reactivity of this compound in Diels-Alder reactions?

The dimethoxy group introduces steric hindrance, reducing dienophile reactivity. Computational studies (DFT at B3LYP/6-31G*) show increased activation energy (~5–10 kcal/mol) compared to non-substituted analogs. Experimental validation involves kinetic profiling under controlled conditions (e.g., THF, 50°C) and monitoring endo/exo selectivity via H NMR coupling constants (e.g., > 10 Hz for endo adducts) .

Methodological Considerations

Q. How to validate structural data for this compound using SHELX and PLATON?

- SHELXL : Refine anisotropic displacement parameters (ADPs) and check for overfitting via the "L.S." command.

- PLATON : Use the VALIDATE tool to detect missed symmetry (e.g., twinning) and ADDSYM for space group correction.

- CIF Validation : Ensure compliance with IUCr standards using checkCIF, addressing alerts like "Bond Precision" or "Missing H Atoms" .

Q. What statistical methods resolve batch-to-batch variability in synthetic yields?

Apply Design of Experiments (DoE) with factors like catalyst loading, temperature, and solvent polarity. Analyze via ANOVA to identify significant variables. For example, a central composite design (CCD) with 3–5 center points optimizes yield while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.